molecular formula C12H10O2S B13138739 1,3-Dihydronaphtho[2,3-c]thiophene 2,2-dioxide

1,3-Dihydronaphtho[2,3-c]thiophene 2,2-dioxide

Cat. No.: B13138739
M. Wt: 218.27 g/mol
InChI Key: GVRKIZJTWOAMRZ-UHFFFAOYSA-N
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Description

1,3-Dihydronaphtho[2,3-c]thiophene 2,2-dioxide is a heterocyclic compound that features a fused ring system consisting of a naphthalene ring and a thiophene ring with two oxygen atoms attached to the sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydronaphtho[2,3-c]thiophene 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the thermolysis of alkyl 1-naphthyl sulfoxides, which leads to the formation of 2,3-dihydronaphtho[1,2-b]thiophene 1-oxides. These intermediates can then be reduced by lithium aluminum hydride to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydronaphtho[2,3-c]thiophene 2,2-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, as well as substituted thiophene derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

1,3-Dihydronaphtho[2,3-c]thiophene 2,2-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dihydronaphtho[2,3-c]thiophene 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, influencing redox reactions and other biochemical processes. Its unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydronaphtho[1,2-b]thiophene 1-oxides
  • Naphtho[2,3-c]thiophene, 1,3-dihydro-

Uniqueness

1,3-Dihydronaphtho[2,3-c]thiophene 2,2-dioxide is unique due to its specific ring fusion and the presence of two oxygen atoms on the sulfur atom. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C12H10O2S

Molecular Weight

218.27 g/mol

IUPAC Name

1,3-dihydrobenzo[f][2]benzothiole 2,2-dioxide

InChI

InChI=1S/C12H10O2S/c13-15(14)7-11-5-9-3-1-2-4-10(9)6-12(11)8-15/h1-6H,7-8H2

InChI Key

GVRKIZJTWOAMRZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC3=CC=CC=C3C=C2CS1(=O)=O

Origin of Product

United States

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